![molecular formula C22H20O4S B4791941 4-(benzylsulfonyl)benzyl 2-methylbenzoate](/img/structure/B4791941.png)
4-(benzylsulfonyl)benzyl 2-methylbenzoate
Overview
Description
4-(benzylsulfonyl)benzyl 2-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C26H22O4S.
Scientific Research Applications
4-(benzylsulfonyl)benzyl 2-methylbenzoate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been studied as a potential inhibitor of protein kinases, which are important targets for cancer therapy. In materials science, 4-(benzylsulfonyl)benzyl 2-methylbenzoate has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers. In organic synthesis, this compound has been used as a protecting group for alcohols and amines.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)benzyl 2-methylbenzoate is not fully understood. However, it has been proposed that this compound may act as an inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This binding may prevent the enzyme from phosphorylating its substrates, which may lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzylsulfonyl)benzyl 2-methylbenzoate exhibits anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(benzylsulfonyl)benzyl 2-methylbenzoate in lab experiments is its high purity and high yield synthesis method. This allows for reproducible results and reduces the likelihood of experimental errors. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-(benzylsulfonyl)benzyl 2-methylbenzoate. One direction is to further investigate its potential as an inhibitor of protein kinases for cancer therapy. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-(benzylsulfonyl)benzyl 2-methylbenzoate is a promising compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its high purity and high yield synthesis method make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4S/c1-17-7-5-6-10-21(17)22(23)26-15-18-11-13-20(14-12-18)27(24,25)16-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPPKDOVFGUPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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